
2,4-Dibromophenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromophenyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl thiophene-2-carboxylate typically involves the bromination of phenyl thiophene-2-carboxylate. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, typically under inert atmosphere and low temperatures.
Oxidation: Hydrogen peroxide, potassium permanganate, usually in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, often in anhydrous conditions.
Major Products
Scientific Research Applications
2,4-Dibromophenyl thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the thiophene ring play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl thiophene-2-carboxylate
- 4-Bromophenyl thiophene-2-carboxylate
- 2,5-Dibromothiophene
Properties
Molecular Formula |
C11H6Br2O2S |
|---|---|
Molecular Weight |
362.04 g/mol |
IUPAC Name |
(2,4-dibromophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H6Br2O2S/c12-7-3-4-9(8(13)6-7)15-11(14)10-2-1-5-16-10/h1-6H |
InChI Key |
BANDEXXSUDRQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10977109.png)
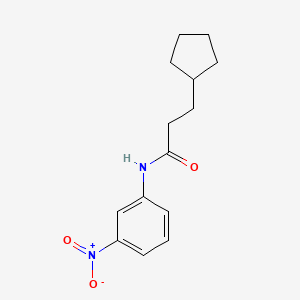

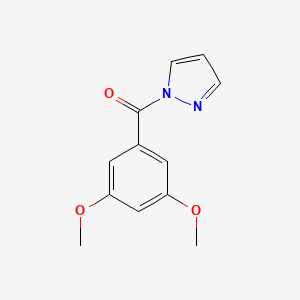
![3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10977138.png)
![N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B10977146.png)
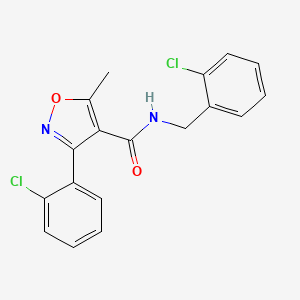

![3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10977157.png)
![5-{[(2,4-Dichlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B10977161.png)
![3-[(5-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977168.png)
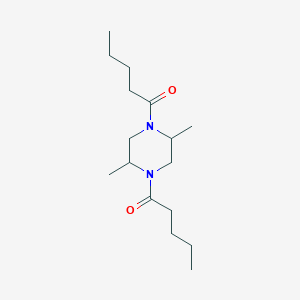
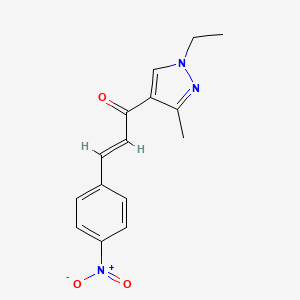
![3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10977181.png)
